5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole
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Overview
Description
“5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole” is a chemical compound with the CAS Number: 1365272-81-6 . It has a molecular weight of 298.16 . The IUPAC name for this compound is 5-bromo-1-cyclohexyl-6-fluoro-1H-1,2,3-benzotriazole .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13BrFN3/c13-9-6-11-12(7-10(9)14)17(16-15-11)8-4-2-1-3-5-8/h6-8H,1-5H2 . This code represents the molecular structure of the compound.Scientific Research Applications
Photoreactions
Research has explored the photoreactions of various benzotriazoles. In studies involving the irradiation of benzotriazoles, including chloro- and bromo-derivatives, under different conditions, varied products such as amino- and methylaminophenols were obtained. This indicates the potential use of 5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole in photochemical studies and reactions (Märky et al., 1979).
Antimicrobial and Antitumor Applications
A series of fluorinated benzothiazoles, related to the chemical structure of interest, demonstrated potent cytotoxic effects in various human cell lines, indicating potential applications in cancer research (Hutchinson et al., 2001). Additionally, novel 1H-1,2,3-triazole carrying benzothiazoles and fluorinated-1,2,4-triazole conjugates exhibited antimicrobial activity against bacterial and fungal pathogenic strains (Rezki & Aouad, 2017).
Chemical Transformations
Studies have demonstrated the transformation of various benzotriazole derivatives, showing the potential for 5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole in creating new chemical compounds. For instance, 3,4-dihydro-1-methyl-6-phenyl-1,4,5-benzotriazocin-2 (1H)-one transformed into 1-(methylcarbamoyl) methyl-3-phenyl-1H-indazole under specific conditions, illustrating the chemical reactivity of benzotriazole derivatives (Fujimura et al., 1984).
Synthesis of Novel Compounds
Research has focused on synthesizing novel compounds using benzotriazole derivatives. For example, 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles were synthesized and showed antimicrobial activity (Bhagat et al., 2012). This indicates that 5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole could be a key component in synthesizing new biologically active compounds.
Antiprotozoal Activity
Certain benzotriazole derivatives have been tested against Acanthamoeba castellanii, a protozoan, indicating potential applications in antiprotozoal drug development (Kopanska et al., 2004).
Safety And Hazards
properties
IUPAC Name |
5-bromo-1-cyclohexyl-6-fluorobenzotriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFN3/c13-9-6-11-12(7-10(9)14)17(16-15-11)8-4-2-1-3-5-8/h6-8H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCPFPQTDWQLEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=CC(=C(C=C3N=N2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742923 |
Source
|
Record name | 5-Bromo-1-cyclohexyl-6-fluoro-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole | |
CAS RN |
1365272-81-6 |
Source
|
Record name | 1H-Benzotriazole, 5-bromo-1-cyclohexyl-6-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1-cyclohexyl-6-fluoro-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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